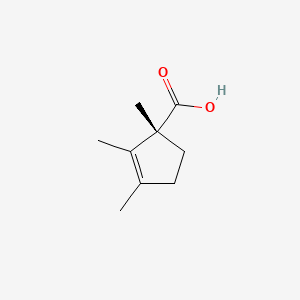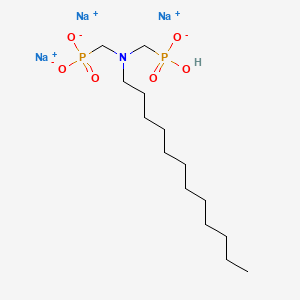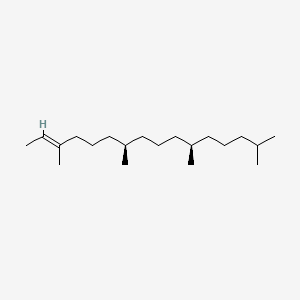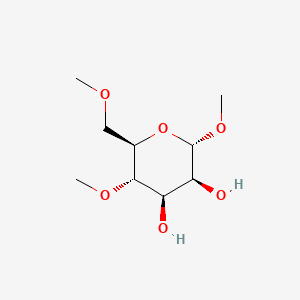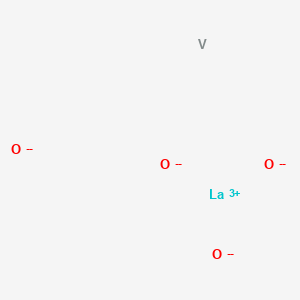
4-(Trideuteriomethyl)pyridine
Übersicht
Beschreibung
4-(Trideuteriomethyl)pyridine is a chemical compound with the molecular formula C6H7N . It is not intended for human or veterinary use and is primarily used for research purposes.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The geometrical properties of 4-Aminopyridine and the transition metal clusters M4 (M = Co, Ni, and Cu) adsorbed 4-Aminopyridine were examined using DFT/B3LYP/6-31G*/LANL2DZ . The reactivity descriptors were thoroughly examined to determine which cluster had the best biological potential for adsorption .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
Pyridine is a basic heterocyclic organic compound. It is structurally related to benzene, with one methine group i.e., =CH- is replaced by a nitrogen atom . Pyridine is highly flammable. It is a water-miscible liquid with an unpleasant fish-like smell and colorless .Wissenschaftliche Forschungsanwendungen
Site-Selective Incorporation into Pharmaceuticals : Methods to incorporate deuterium and tritium atoms, such as in 4-(Trideuteriomethyl)pyridine, into organic molecules, are valuable in medicinal chemistry. These methods facilitate absorption, distribution, metabolism, and excretion (ADME) studies in pharmaceuticals, especially for pyridines and diazines, which are prevalent in many drugs. The isotopes are incorporated with high yields and exclusive regioselectivity (J. L. Koniarczyk et al., 2018).
Revised Molecular Structure of Pyridine : Research involving the microwave spectra of pyridine and its deuterated species, including 4-D substituted pyridines, has led to improved understanding of the rotational constants and hydrogen positions in these molecules (F. Mata et al., 1977).
ESR and Optical Studies at Low Temperatures : ESR and optical studies of γ-irradiated frozen solutions of pyridine, including deuterated variants like 4-deutero-pyridines, have provided insights into the cation-radical of pyridine. These studies have implications for understanding the behavior of pyridine and its derivatives under low temperatures and irradiation conditions (T. Shida & Tatsuhisa Kato, 1979).
Regioselective Functionalization Reactions : Pyridines, including those with 4-selective functionalization like 4-(Trideuteriomethyl)pyridine, are used in various chemical sciences applications, from pharmaceuticals to battery technologies. Direct functionalization of pyridine C–H bonds is an important strategy for creating useful pyridine derivatives (Ryan D. Dolewski et al., 2017).
1H Chemical Shifts of Deuterated Pyridinium Ions : The 1H chemical shifts of deuterated pyridinium ions, such as those from deuterated pyridine, have been used to determine the Brønsted acid strength of solid catalysts. This research provides a correlation between the 1H chemical shift and the acid strength, offering a method to characterize solid acid strength (Anmin Zheng et al., 2007).
Photoinduced Direct 4-Pyridination of C(sp3)–H Bonds : Direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine, achieved under photo-irradiating conditions, is significant in the formation of biologically active and functional molecules. This method is especially effective in the intermolecular formation of sterically hindered bonds between alkylaromatics and 4-pyridine (T. Hoshikawa & M. Inoue, 2013).
Electrochemical CO2 Reduction : Pyridine molecules, including poly(4-vinylpyridine), have been used as catalysts in the electrochemical CO2 reduction reaction. This research highlights the potential application of these compounds in reducing the activation energy of CO2 reduction at low overpotential, which is significant for artificial photosynthesis and other industrial applications (H. Jeong et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(trideuteriomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQCJSGGFJEIZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662313 | |
| Record name | 4-(~2~H_3_)Methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trideuteriomethyl)pyridine | |
CAS RN |
10259-18-4 | |
| Record name | 4-(~2~H_3_)Methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Picoline-methyl-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





